(2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(2,5-Dimethylfuran-3-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Structural Analysis
Research in organic chemistry often explores the synthesis and structural analysis of complex molecules. For instance, compounds containing furan, thiophene, oxadiazole, and piperidine units have been synthesized and characterized using various spectroscopic techniques. These studies not only aim at expanding the chemical space of organic compounds but also at understanding the structural aspects that influence their physical and chemical properties. For example, studies on the synthesis and characterization of novel heterocycles incorporating thiophene and oxadiazole units demonstrate the versatility of these moieties in constructing complex molecules with potential application in drug development and material science (Shahana & Yardily, 2020).
Biological Activity
The incorporation of oxadiazole and piperidine units in molecular frameworks is of particular interest due to their biological activities. Research focusing on the synthesis and biological evaluation of compounds containing these motifs has revealed their potential as therapeutic agents. For example, the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives have been explored, demonstrating the significance of structural modification in enhancing biological effectiveness (R.V.Sidhaye et al., 2011).
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11-8-15(12(2)23-11)18(22)21-6-3-4-13(9-21)16-19-20-17(24-16)14-5-7-25-10-14/h5,7-8,10,13H,3-4,6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJGARAUZSMBTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.